1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVGQDNKIPKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of Pyridazine-Based Carboxylic Acids
Key Observations :
- Functional Groups : Ethoxy () and methyl () substituents alter lipophilicity (logP) and steric profiles compared to fluorine.
Heterocyclic Variants
Table 2: Comparison with Non-Pyridazine Heterocycles
Key Observations :
- Core Structure : Pyridazine’s six-membered ring with adjacent nitrogens offers distinct π-π stacking and hydrogen-bonding capabilities compared to pyrrolidine (saturated) or pyrazolo-pyridine (fused) systems.
- Biological Relevance : Pyrazolo-pyridines () are often explored as kinase inhibitors, whereas pyrrolidines () are common in CNS-targeting drugs due to their conformational flexibility.
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, enhancing water solubility. Substituents like fluorine may lower the pKa slightly due to electron withdrawal .
Research Findings and Trends
Heterocyclic Core : Pyridazines exhibit higher metabolic stability than pyrrolidines, which are prone to oxidation .
Q & A
Q. What are the common synthetic routes for 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
- Step 1: Condensation of 2-fluoroaniline derivatives with a pyridazine precursor (e.g., itaconic acid or substituted dihydropyridines) under reflux conditions in polar solvents like ethanol or water .
- Step 2: Cyclization using Lewis acid catalysts (e.g., H₂SO₄) to form the pyridazine ring .
- Step 3: Oxidation or functionalization to introduce the carboxylic acid group at position 3.
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Adjust temperature (e.g., 80–100°C for cyclization) and solvent polarity to enhance yield (reported 60–75% in optimized protocols) .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and carbonyl groups (δ 165–175 ppm for carboxylic acid) . Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. What preliminary biological assays are recommended for initial activity screening?
Methodological Answer:
- Antimicrobial Activity: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .
- Enzyme Inhibition: Test against kinases or proteases via fluorometric assays (e.g., ATPase activity).
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) . Prioritize fluorophenyl and carboxylic acid moieties as key pharmacophores.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
Q. How to resolve discrepancies in NMR data for structural analogs?
Methodological Answer:
- Problem: Overlapping signals due to similar substituents (e.g., fluorophenyl vs. chlorophenyl).
- Solution:
- Use ¹⁹F NMR to distinguish fluorine environments (δ -110 to -120 ppm for aromatic F) .
- Apply NOESY to confirm spatial proximity of substituents.
- Compare experimental data with DFT-calculated chemical shifts (Gaussian09) .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Use phosphate buffers (pH 1.2–7.4) to assess hydrolysis of the carboxylic acid group. Stabilize via ester prodrug formulations .
- Light/Temperature: Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Q. How to design derivatives to improve pharmacokinetic properties?
Methodological Answer:
-
SAR Table:
Substituent Position Modification Effect on Activity Source 2-Fluorophenyl Replace with Cl/CH₃ ↓ Bioavailability (polarity change) 3-Carboxylic Acid Esterify (e.g., ethyl ester) ↑ Lipophilicity (logP +0.5) 4-Oxo Introduce methyl group ↑ Metabolic stability -
In Silico ADMET: Predict bioavailability (SwissADME) and toxicity (ProTox-II) for lead candidates .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Case Example: Discrepancies in antimicrobial activity between in vitro and in vivo models.
- Resolution:
- Validate assay conditions (e.g., nutrient media affecting compound solubility).
- Use chemoinformatics tools (e.g., KNIME) to normalize data across studies .
- Perform dose-response curves with standardized protocols (CLSI guidelines) .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Cyclization |
| Catalyst (H₂SO₄) | 5–10 mol% | ↑ Reaction rate |
| Solvent (Ethanol) | Reflux | ↑ Purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
